molecular formula C5H9FO4S B13207956 (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride

(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride

Cat. No.: B13207956
M. Wt: 184.19 g/mol
InChI Key: GOUJURCUIDJLCN-CRCLSJGQSA-N
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Description

(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is a chiral compound with significant interest in various scientific fields. This compound features a five-membered oxolane ring with a methoxy group at the 4-position and a sulfonyl fluoride group at the 3-position. The stereochemistry of the compound is defined by the (3R,4S) configuration, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.

    Sulfonyl Fluoride Group Addition: The sulfonyl fluoride group is added using sulfonylation reactions, often involving reagents like sulfuryl fluoride (SO2F2).

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods may include:

    Continuous Flow Synthesis: Enhances reaction efficiency and scalability.

    Catalytic Processes: Utilizes catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products:

    Sulfonamides: Formed through substitution with amines.

    Sulfonate Esters: Resulting from substitution with alcohols.

Scientific Research Applications

(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The stereochemistry of the compound influences its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Uniqueness: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is unique due to its specific stereochemistry and the presence of both a methoxy group and a sulfonyl fluoride group

Properties

Molecular Formula

C5H9FO4S

Molecular Weight

184.19 g/mol

IUPAC Name

(3R,4S)-4-methoxyoxolane-3-sulfonyl fluoride

InChI

InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

GOUJURCUIDJLCN-CRCLSJGQSA-N

Isomeric SMILES

CO[C@H]1COC[C@H]1S(=O)(=O)F

Canonical SMILES

COC1COCC1S(=O)(=O)F

Origin of Product

United States

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